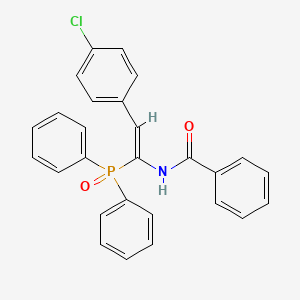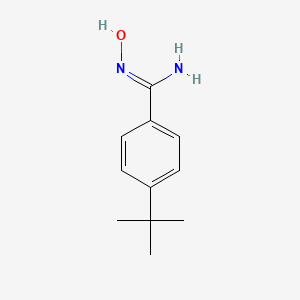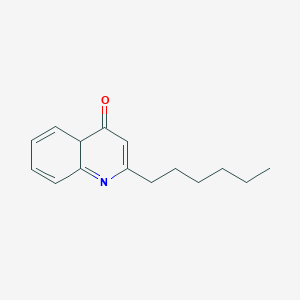![molecular formula C23H14ClF3N2O3 B12346746 (2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346746.png)
(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a chromene core, a carboxamide group, and various substituents such as a 4-chlorophenyl and a 3-(trifluoromethoxy)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 3-(trifluoromethoxy)benzaldehyde to form an imine intermediate. This intermediate is then reacted with a chromene derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency, with purification steps such as recrystallization or chromatography employed to isolate the final product.
化学反応の分析
Types of Reactions
(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer or inflammatory conditions due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares some structural similarities but differs in its functional groups and overall structure.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with different functional groups and applications.
Uniqueness
What sets (2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide apart is its unique combination of substituents and the chromene core, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H14ClF3N2O3 |
|---|---|
分子量 |
458.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[3-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide |
InChI |
InChI=1S/C23H14ClF3N2O3/c24-15-8-10-16(11-9-15)28-21(30)19-12-14-4-1-2-7-20(14)31-22(19)29-17-5-3-6-18(13-17)32-23(25,26)27/h1-13H,(H,28,30) |
InChIキー |
BELMZEFMDZQMGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)OC(F)(F)F)O2)C(=O)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12346667.png)
![4-(9-Phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one](/img/structure/B12346670.png)
![(2Z)-N-(2-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346674.png)
![1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12346691.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-phenoxybenzamide](/img/structure/B12346699.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346701.png)


![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate](/img/structure/B12346719.png)
![N-[(2-chlorophenyl)methyl]-3-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B12346723.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12346728.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B12346736.png)

![[3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] thiophene-2-carboxylate](/img/structure/B12346762.png)
